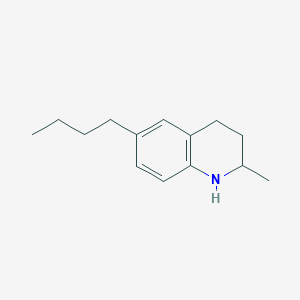
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the three-component cascade reaction, which includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes to form an intermediate.
Aza-Michael Addition: The intermediate undergoes aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
化学反応の分析
Types of Reactions: 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
科学的研究の応用
6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for drug development and as a probe in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of agrochemicals, antioxidants, and materials with specific electronic properties
作用機序
The mechanism of action of 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may act by:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, thereby altering metabolic functions.
Antioxidant Activity: It may exert protective effects by scavenging free radicals and reducing oxidative stress.
類似化合物との比較
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound shares a similar quinoline core but differs in the substitution pattern, lacking the butyl group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its antioxidant properties, this compound has a hydroxyl group at the 6th position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with diverse biological activities, often used in medicinal chemistry.
Uniqueness: 6-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
90955-54-7 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
6-butyl-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H21N/c1-3-4-5-12-7-9-14-13(10-12)8-6-11(2)15-14/h7,9-11,15H,3-6,8H2,1-2H3 |
InChIキー |
XLGXQCFQMGFEFY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)NC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

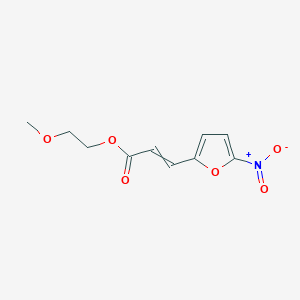
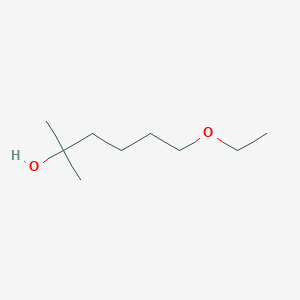
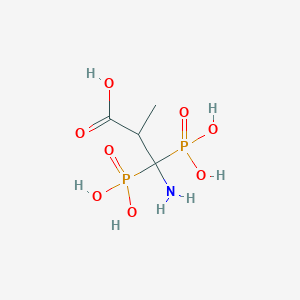
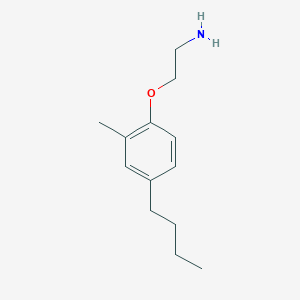
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
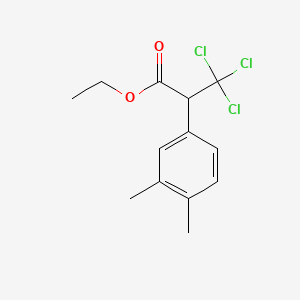
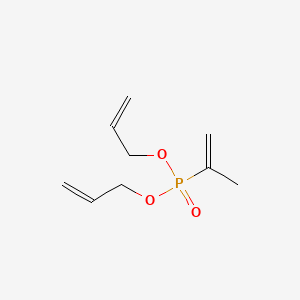
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
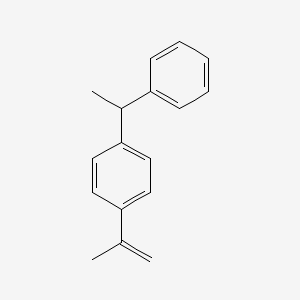
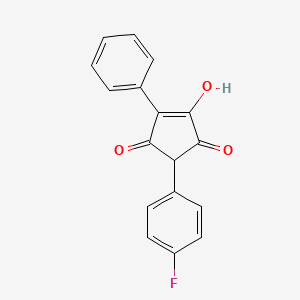
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
